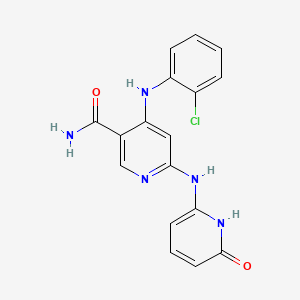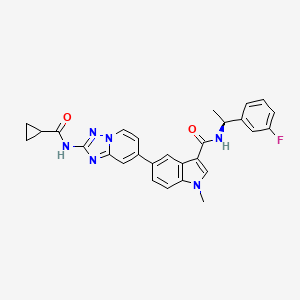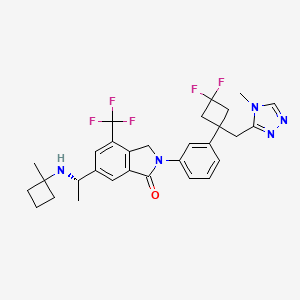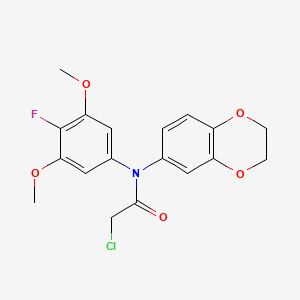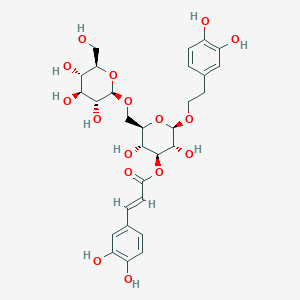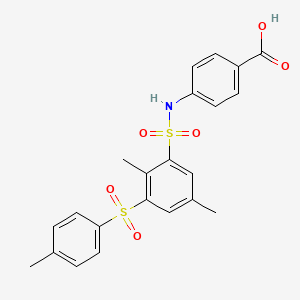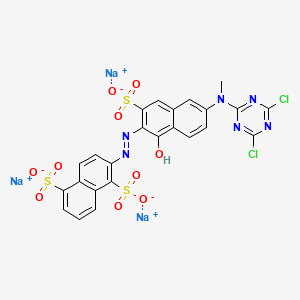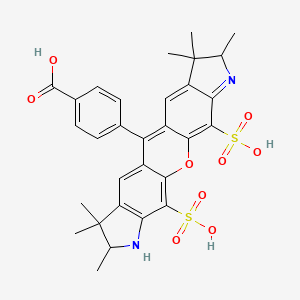
(R)-Tco4-peg2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tco4-peg2-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is part of a class of molecules that are often used in bioconjugation and drug delivery systems. The presence of the polyethylene glycol (PEG) chain in its structure enhances its solubility and biocompatibility, making it a valuable tool in biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tco4-peg2-NH2 typically involves multiple steps, starting with the preparation of the core structure, followed by the attachment of the PEG chain and the amine group. Common synthetic routes include:
Step 1 Preparation of the Core Structure: - This involves the synthesis of the ®-Tco4 core through a series of organic reactions, such as cycloaddition and reduction.
Step 2 PEGylation: - The PEG chain is attached to the core structure using coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Step 3 Introduction of the Amine Group:
Industrial Production Methods
In an industrial setting, the production of ®-Tco4-peg2-NH2 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-Tco4-peg2-NH2 undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: - Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: - Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
®-Tco4-peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.
Biology: Employed in the labeling and tracking of biomolecules in cellular studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of ®-Tco4-peg2-NH2 involves its interaction with specific molecular targets and pathways. The PEG chain enhances its solubility and allows it to interact with biological membranes more effectively. The amine group can form covalent bonds with target molecules, facilitating its use in bioconjugation and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tco4-peg2-OH: Similar structure but with a hydroxyl group instead of an amine group.
®-Tco4-peg2-COOH: Contains a carboxyl group instead of an amine group.
®-Tco4-peg2-SH: Features a thiol group in place of the amine group.
Uniqueness
®-Tco4-peg2-NH2 is unique due to its amine group, which allows for specific bioconjugation reactions that are not possible with the hydroxyl, carboxyl, or thiol analogs. This makes it particularly valuable in applications requiring covalent attachment to biomolecules.
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1 |
Clé InChI |
XCPPYCGUCZZMQS-YUKKFKLSSA-N |
SMILES isomérique |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCN |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




